molecular formula C17H15ClFN3O3S B2387214 3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide CAS No. 2415624-66-5

3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide

Cat. No.: B2387214
CAS No.: 2415624-66-5
M. Wt: 395.83
InChI Key: FUMBAGNULYRJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of CFHPB involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Precursors containing the necessary functional groups are combined under specific reaction conditions to yield the final product. Detailed synthetic protocols can be found in the literature .


Molecular Structure Analysis

The molecular structure of CFHPB is crucial for understanding its interactions with biological targets. The compound’s three-dimensional arrangement influences its binding affinity, solubility, and stability. X-ray crystallography and spectroscopic techniques (such as NMR and IR) have been employed to elucidate its precise structure. The presence of the sulfonamide group, fluorine, and chlorine atoms contributes to its pharmacological properties .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3S/c18-15-10-14(6-7-16(15)19)26(24,25)21-11-17(23)12-2-4-13(5-3-12)22-9-1-8-20-22/h1-10,17,21,23H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMBAGNULYRJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.